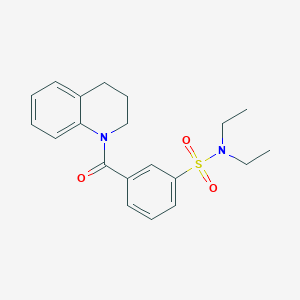
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins involved in cancer cell proliferation, viral replication, and bacterial growth. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide have been studied extensively. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit viral replication by targeting viral enzymes and proteins. In addition, it has been found to inhibit bacterial growth by disrupting bacterial cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized using simple and cost-effective methods. It has also been found to exhibit high purity and yield. However, this compound has some limitations for lab experiments. It has low solubility in water and organic solvents, which can affect its bioavailability and pharmacokinetics. It also has low stability under certain conditions, which can lead to degradation and loss of activity.
Orientations Futures
There are several future directions for the research on 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide. One of the areas of interest is the development of novel analogs with improved pharmacokinetics and bioavailability. Another area of interest is the investigation of the mechanism of action and the identification of the molecular targets of this compound. In addition, the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease can be explored. Further studies are also needed to evaluate the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide has been reported in the literature using various methods. One of the commonly used methods is the reaction of 3,4-dihydro-2H-quinoline-1-carboxylic acid with N,N-diethylbenzenesulfonamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired product with high purity and yield.
Applications De Recherche Scientifique
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). In addition, it has been found to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propriétés
Nom du produit |
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide |
|---|---|
Formule moléculaire |
C20H24N2O3S |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H24N2O3S/c1-3-21(4-2)26(24,25)18-12-7-10-17(15-18)20(23)22-14-8-11-16-9-5-6-13-19(16)22/h5-7,9-10,12-13,15H,3-4,8,11,14H2,1-2H3 |
Clé InChI |
JPFHXQUEWLONIS-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B262315.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B262316.png)

![N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B262321.png)

![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)anilino]acetamide](/img/structure/B262327.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-methylpropan-2-amine](/img/structure/B262329.png)

![2-(1,3-Benzothiazol-2-yl)-4-[(2-methoxybenzoyl)amino]phenyl 2-methoxybenzoate](/img/structure/B262335.png)


![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B262341.png)